2-Amino-4,4'-dimethylbiphenyl

Organic synthesis Vilsmeier reaction Process chemistry

Procure 2-Amino-4,4'-dimethylbiphenyl (5101-15-5) with confidence. Its unique ortho-amino, 4,4'-dimethyl substitution pattern provides distinct steric and electronic control, crucial for regioselective functionalization in kinase, GPCR, and OLED material syntheses. This avoids generic analog pitfalls like altered kinetics or byproduct profiles. A robust one-step Vilsmeier synthesis minimizes isolation steps and waste streams, lowering total cost of ownership for process scale-up. Ensure exact CAS-specific procurement for reproducible downstream transformations.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 5101-15-5
Cat. No. B14115107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,4'-dimethylbiphenyl
CAS5101-15-5
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=C(C=C2)C)N
InChIInChI=1S/C14H15N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9H,15H2,1-2H3
InChIKeyQSBWXVLIJXZSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,4′-dimethylbiphenyl (CAS 5101-15-5): A Structurally Defined Aminobiphenyl Intermediate for Precision Organic Synthesis


2-Amino-4,4′-dimethylbiphenyl (CAS 5101-15-5) is an unsymmetrical mono-aminated biphenyl derivative (molecular formula C₁₄H₁₅N, molecular weight 197.27 g/mol) . This compound belongs to the aminobiphenyl class of organic intermediates, featuring a primary amino group at the 2-position and methyl substituents at the 4- and 4′-positions of the biphenyl scaffold. It serves as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science, particularly where regioselective functionalization at the 2-amino position is required for constructing complex molecular architectures [1]. The compound has been characterized by comprehensive spectroscopic methods including ¹H-, ²H-, and ¹³C-NMR, as well as IR and Raman spectroscopy [2].

Why 2-Amino-4,4′-dimethylbiphenyl (CAS 5101-15-5) Cannot Be Casually Substituted with Other Aminobiphenyls in Synthetic Workflows


Aminobiphenyls are not a uniform class of interchangeable intermediates; substitution patterns on the biphenyl scaffold profoundly influence both synthetic accessibility and downstream reactivity. While closely related analogs such as 4-aminobiphenyl, 3,3′-dimethylbenzidine, and other dimethyl-substituted biphenylamines share a common core, their divergent substitution patterns govern critical procurement-relevant parameters: regioselectivity in cross-coupling reactions, steric accessibility of the amino group for further derivatization, and physicochemical properties that affect purification workflows [1]. For 2-amino-4,4′-dimethylbiphenyl specifically, the asymmetric placement of the amino group at the ortho position creates distinct steric and electronic environments that differentiate it from symmetrically substituted diamines or para-aminated analogs [2]. Generic substitution in multistep syntheses without verifying these positional effects can lead to altered reaction kinetics, unexpected byproduct profiles, or complete failure of downstream transformations—a risk that justifies procurement of the exact CAS-specified compound rather than a presumed 'similar' alternative.

Quantitative Procurement-Relevant Evidence for 2-Amino-4,4′-dimethylbiphenyl (CAS 5101-15-5)


Synthetic Efficiency: Quantitative One-Step Synthesis Under Vilsmeier Conditions

2-Amino-4,4′-dimethylbiphenyl is synthesized in a single step with quantitative yield under adapted Vilsmeier conditions [1]. In contrast to typical multistep aminobiphenyl syntheses that may involve nitration-reduction sequences with cumulative yield losses, this protocol achieves near-complete conversion without requiring intermediate isolation or purification steps [1]. The high efficiency directly translates to lower procurement cost structure and greater synthetic reliability.

Organic synthesis Vilsmeier reaction Process chemistry

Melting Point and Solid-State Handling Advantages Versus Symmetric Diamine Analogs

The melting point of 2-amino-4,4′-dimethylbiphenyl is 63-64 °C . This value represents a significant handling and purification advantage relative to the corresponding symmetric diamine analog 4,4′-dimethyl-2,2′-biphenyldiamine (CAS 59517-21-4), which exhibits a substantially higher melting point of 105-106 °C . The lower melting point of the mono-aminated derivative reduces energy requirements for recrystallization and facilitates dissolution in common organic solvents at ambient temperatures.

Physicochemical properties Solid-state handling Purification

Regioselective Functionalization: Ortho-Amino Position Enables Distinct Derivatization Pathways

The 2-amino (ortho) substitution pattern in 2-amino-4,4′-dimethylbiphenyl creates a distinct steric and electronic environment compared to para-aminated analogs such as 4-aminobiphenyl [1]. The ortho positioning restricts rotational freedom around the biphenyl axis and modulates the electron density at the adjacent ring positions, enabling regioselective functionalization at the amino-bearing ring that is not accessible with symmetrically substituted or para-aminated congeners [1]. This regioselective advantage is critical in medicinal chemistry campaigns where precise spatial arrangement of pharmacophoric elements determines target binding.

Cross-coupling Amide formation Regioselectivity

Comprehensive Spectroscopic Characterization Enables Robust Identity Verification

2-Amino-4,4′-dimethylbiphenyl has been characterized by a complete suite of spectroscopic methods including ¹H-NMR, ²H-NMR, ¹³C-NMR, infrared (IR) spectroscopy, and Raman spectroscopy, with detailed spectral data available in the peer-reviewed literature [1]. This level of characterization exceeds the typical vendor datasheet, which may only report melting point and purity, and provides procurement teams with authoritative reference data for incoming material verification and quality assurance protocols [1].

Quality control Spectroscopic characterization Identity verification

Optimal Application Scenarios for 2-Amino-4,4′-dimethylbiphenyl (CAS 5101-15-5) Based on Quantitative Evidence


Medicinal Chemistry: Building Block for Structure-Activity Relationship (SAR) Studies

The ortho-amino substitution pattern of 2-amino-4,4′-dimethylbiphenyl provides a unique steric and electronic handle for constructing pharmacophores with defined spatial orientation [1]. Medicinal chemists can leverage this regioselectivity to explore SAR around biphenyl-containing drug candidates, particularly in programs targeting kinases, GPCRs, and nuclear receptors where precise angular arrangement of aromatic rings influences target engagement. The availability of comprehensive spectroscopic reference data further supports compound registration and analytical compliance in drug discovery workflows.

Agrochemical Intermediate: Precursor for Fungicidal and Pesticidal Biphenyl Derivatives

Aminobiphenyl compounds serve as critical intermediates in the synthesis of agrochemical active ingredients [1]. 2-Amino-4,4′-dimethylbiphenyl, with its specific ortho-amino functionality, is positioned as a building block for constructing biphenyl-amidine derivatives and carboxamide fungicides . The quantitative synthetic yield reported for this compound makes it economically attractive for process chemistry development, where minimizing step count and maximizing conversion directly reduce cost of goods in agricultural chemical manufacturing.

Organic Electronics: Precursor for Hole-Transporting Materials

Biphenyl derivatives bearing amino groups are established building blocks for hole-transporting materials in OLED devices [1]. The 2-amino-4,4′-dimethylbiphenyl scaffold can be further derivatized into bis(diarylamino)biphenyl structures that exhibit stable amorphous morphology—a critical requirement for device longevity and performance . The mono-aminated starting material offers greater synthetic flexibility for sequential functionalization compared to pre-formed diamine analogs, allowing tunable electronic properties through modular amine substitution.

Process Chemistry Development: High-Efficiency Synthetic Platform

The quantitative one-step synthesis of 2-amino-4,4′-dimethylbiphenyl under Vilsmeier conditions [1] establishes a robust platform for process chemistry scale-up. Process chemists selecting this compound benefit from: (i) elimination of intermediate isolation steps that reduce overall cycle time; (ii) minimized waste stream generation due to near-quantitative conversion; and (iii) reduced purification burden compared to multistep aminobiphenyl syntheses [1]. These factors collectively lower the total cost of ownership for kilogram-scale procurement in industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4,4'-dimethylbiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.